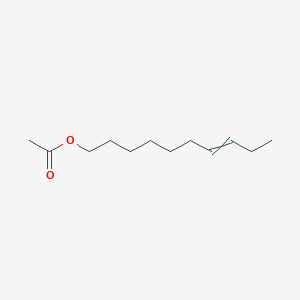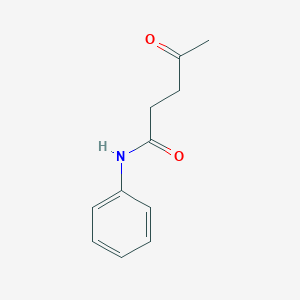
4-Oxo-N-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-N-phenylpentanamide, also known as N-phenyl-4-oxopentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of several scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Oxo-N-phenylpentanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Oxo-N-phenylpentanamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever in rats. This compound has been shown to be safe and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Oxo-N-phenylpentanamide in lab experiments include its low toxicity, ease of synthesis, and potential for drug delivery applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on 4-Oxo-N-phenylpentanamide. One potential area of study is the development of new drug delivery systems using this compound. Another area of research is the investigation of its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-Oxo-N-phenylpentanamide involves the reaction between N-phenylpentanamide and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
4-Oxo-N-phenylpentanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propiedades
Número CAS |
23132-35-6 |
|---|---|
Nombre del producto |
4-Oxo-N-phenylpentanamide |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)7-8-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Clave InChI |
WQHISVSCPPPQMY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



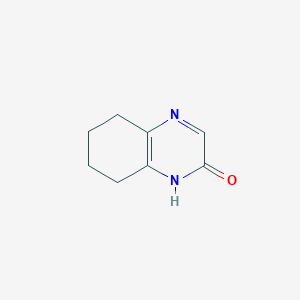
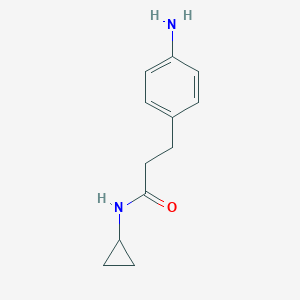
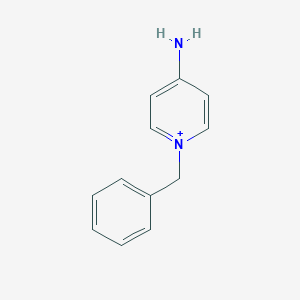
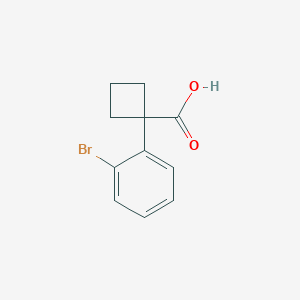
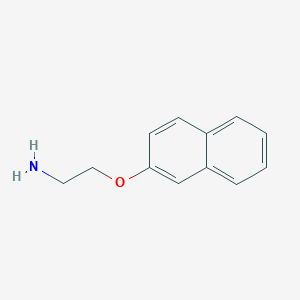
![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
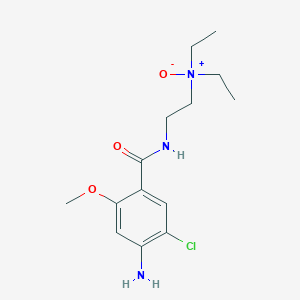
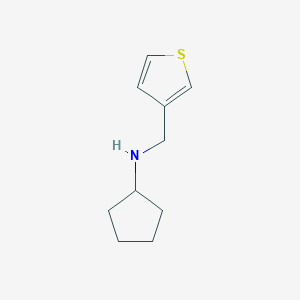
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
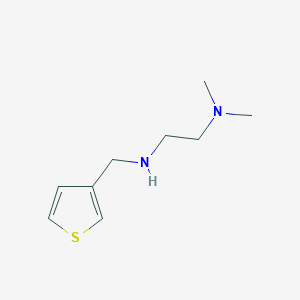
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
